molecular formula C11H12FN5 B1482999 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide CAS No. 2098014-65-2

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide

Cat. No.: B1482999
CAS No.: 2098014-65-2
M. Wt: 233.24 g/mol
InChI Key: KDJACAWEVNVAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoroethyl group, a pyridinyl group, and a pyrazole ring with a carboximidamide functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid or ester and a suitable halogenated pyrazole derivative.

    Addition of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions, using a fluoroethyl halide and a suitable nucleophile.

    Formation of the Carboximidamide Group: The carboximidamide group can be formed through the reaction of the corresponding nitrile with ammonia or an amine under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carboximidamide group to an amine.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The presence of the fluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the pyridinyl and pyrazole rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide can be compared with other similar compounds, such as:

    1-(2-chloroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide: This compound has a chloroethyl group instead of a fluoroethyl group, which may result in different reactivity and biological activity.

    1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a carboximidamide group, which may affect its chemical properties and interactions with biological targets.

    1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboximidamide group, which may influence its solubility and reactivity.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-pyridin-4-ylpyrazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5/c12-3-6-17-7-9(11(13)14)10(16-17)8-1-4-15-5-2-8/h1-2,4-5,7H,3,6H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJACAWEVNVAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2C(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 2
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 3
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 4
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 5
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide
Reactant of Route 6
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.